Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate

Lipophilicity Drug-likeness Permeability

For SAR campaigns requiring precise 4-ethoxy phenylurea piperazine topology, this 98% pure building block (CAS 1022100-71-5) resolves substitution-specific challenges. • Quantifiable perturbation: LogP 2.39, TPSA 71.11 Ų, 4 HBA vs unsubstituted analog enables rigorous lipophilicity/hydrogen-bond SAR dissection. • Matched-pair comparator: The 4-butylphenyl analog (CAS 1023367-68-1) as optional control to isolate ether oxygen contributions. • Immediate supply: In stock for rapid integration into FAAH/MAGL screening cascades.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 1022100-71-5
Cat. No. B2600994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
CAS1022100-71-5
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC
InChIInChI=1S/C16H23N3O4/c1-3-22-14-7-5-13(6-8-14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
InChIKeyQLRWJWCZRXYRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity and Comparator Overview


Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate (CAS 1022100-71-5) is a 1,4-disubstituted piperazine derivative bearing an ethyl carbamate at N-1 and a 4-ethoxyphenyl urea at N-4 . With a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol, it occupies a physicochemical space (LogP ~2.39, TPSA 71.11 Ų) that distinguishes it from simpler N-phenylcarbamoyl piperazine analogs lacking the 4-ethoxy substituent . The compound is supplied at 98% purity by multiple vendors and is classified as a research building block for further synthetic elaboration or as a screening member of piperazine-focused compound libraries .

Core scaffold 1,4-Disubstituted piperazine building block
Key motif 4-Ethoxyphenyl urea at N-4
Use context Synthetic elaboration & library screening

Why Generic Substitution Fails: Physicochemical Divergence


Substituting Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate with an unsubstituted N-phenylcarbamoyl analog (CAS 358992-20-8) or a 4-butylphenyl variant (CAS 1023367-68-1) introduces measurable alterations in lipophilicity, polar surface area, hydrogen-bonding capacity, and conformational flexibility that can fundamentally shift a molecule's disposition within a given SAR series or screening cascade . The 4-ethoxy substituent on the target compound simultaneously contributes an additional hydrogen bond acceptor and extends the para-substituent by two heavy atoms relative to methoxy, creating a vector that is distinct from the purely hydrophobic n-butyl chain or the absent substituent in the parent phenyl analog . In procurement contexts where a specific substitution pattern is required for target engagement, solubility, or metabolic stability within a defined chemical series, these physicochemical differences can render generic interchanges scientifically invalid .

Unsubstituted phenyl analog
Lower HBA, LogP, and TPSA may shift solubility, permeability, and binding SAR.
4-Butylphenyl analog
Alkyl chain lacks ether oxygen; electronic and HBA differences may alter target engagement.

Quantitative Differentiation Evidence


LogP Differentiation: Intermediate Lipophilicity

The target compound exhibits a calculated LogP of 2.39, which is approximately 0.4 log units higher than the unsubstituted phenyl analog (LogP 1.99) and substantially lower than the benzenesulfonyl-extended analog (LogP 3.65) . This intermediate lipophilicity positions the compound favorably within the typical oral drug-likeness range (LogP 1–3), whereas the benzenesulfonyl analog exceeds this window and the unsubstituted phenyl analog lies closer to the lower boundary [1].

LogP
Reported
LogP = 2.39
Δ +0.40 vs phenyl analog
Δ –1.26 vs benzenesulfonyl analog
May support balanced permeability-solubility screening
Computational data; source methodology may vary
Lipophilicity Drug-likeness Permeability

TPSA and Hydrogen-Bonding Capacity

The target compound has a TPSA of 71.11 Ų, which is 9.23 Ų higher than the unsubstituted phenyl analog (TPSA 61.88 Ų) due to the additional ethoxy oxygen atom . This places the target compound closer to the commonly cited TPSA threshold of <90 Ų for blood-brain barrier penetration while still exceeding the TPSA of the simplest comparator [1]. The benzenesulfonyl analog, despite having a larger molecular weight, exhibits a lower TPSA (44.76 Ų) due to the sulfonyl group occupying a different topological region [2].

TPSA
Reported
TPSA = 71.11 Ų
Δ +9.23 vs phenyl analog
Δ +26.35 vs benzenesulfonyl analog
Higher TPSA may favor peripheral over CNS target engagement
Vendor computational data; verification recommended
Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Acceptor Count Comparison

The target compound contains four hydrogen bond acceptors (HBA = 4), which is one more than both the unsubstituted phenyl analog (HBA = 3) and the 4-butylphenyl analog (HBA = 3, since the n-butyl chain contributes no heteroatom HBA) . The additional HBA arises specifically from the ethereal oxygen of the 4-ethoxy substituent, which can act as a hydrogen bond acceptor in protein-ligand interactions or influence aqueous solvation .

HBA Count
Reported
HBA = 4
One more than both phenyl and butylphenyl analogs
Additional ether oxygen may enable distinct binding interactions
Based on heteroatom count; verify in target context
Hydrogen bonding Target engagement Solubility

Rotatable Bonds and Conformational Flexibility

The target compound possesses four rotatable bonds, compared to only two for the unsubstituted phenyl analog (CAS 358992-20-8) . The two additional rotatable bonds originate from the ethoxy group (O–CH₂CH₃ bond and Caromatic–O bond). This increased flexibility may influence entropic contributions to binding free energy and conformational preorganization [1].

Rotatable Bonds
Reported
Rotatable bonds = 4
Δ +2 vs phenyl analog (2)
Increased flexibility may affect entropic binding and bioavailability
Vendor data; within Veber rule range
Conformational flexibility Entropy Binding affinity

Electronic Effects of the 4-Ethoxy Substituent

The 4-ethoxy substituent exerts a moderate electron-donating effect via resonance (+M) through the ethereal oxygen, quantified by a Hammett σₚ value of approximately –0.24, compared to σₚ ≈ –0.15 for the 4-butyl group (inductive only) and σₚ = 0.00 for the unsubstituted hydrogen [1]. This electronic modulation can influence the electron density of the N-phenylcarbamoyl urea NH acidity and the π-stacking capacity of the aromatic ring, both of which are relevant to target binding and metabolic stability .

Electronic Effects
Class-level
4-OCH₂CH₃ σₚ ≈ –0.24
vs 4-H (0.00) & 4-butyl (–0.15)
Electronic modulation may alter urea NH acidity and π-stacking
Class-level Hammett constants; context-dependent
Electronic effects SAR Reactivity

Fsp³ Character and Fractional Saturation

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.50, as reported by Fluorochem . This value reflects a balanced saturation profile derived from the piperazine ring (6 sp³ carbons), the two ethyl ester/ether groups (2 sp³ carbons each), and the aromatic ring (6 sp² carbons). In contrast, the unsubstituted phenyl analog has an Fsp³ of approximately 0.46 (6 of 13 carbons are sp³), while the 4-butylphenyl analog has a higher Fsp³ of approximately 0.56 (10 of 18 carbons are sp³) due to the n-butyl chain [1].

Fsp³
Reported
Fsp³ = 0.50
Phenyl analog 0.46; butylphenyl analog 0.56
Balanced saturation aligns with lead-like enrichment strategies
Fluorochem datasheet; calculated from formula
Fsp³ Fractional saturation Lead-likeness

Recommended Research Applications


SAR Expansion of FAAH/MAGL Inhibitor Series

Based on the class-level evidence that piperazine carbamates bearing N-phenylurea motifs inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1], this compound serves as a direct building block for exploring the SAR consequences of 4-ethoxy substitution. Its intermediate LogP (2.39) and additional HBA (4 vs. 3) compared to the unsubstituted phenyl analog provide a quantifiable physicochemical perturbation for assessing lipophilicity-driven potency shifts and hydrogen-bond-dependent target engagement .

Membrane Permeability Probe in Piperazine Urea Series

The TPSA difference of +9.23 Ų relative to the unsubstituted phenyl analog and the contrasting TPSA of the benzenesulfonyl analog (44.76 Ų) position this compound as a mid-range probe for assessing how incremental polar surface area changes affect parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability within a congeneric series [1]. Its LogP of 2.39 also makes it suitable for assessing the balance between passive permeability and aqueous solubility in early ADME screening cascades .

Fragment-Elaboration Intermediate for Focused Libraries

The compound's Fsp³ of 0.50 and its balanced saturation profile align with contemporary lead-oriented synthesis guidelines that favor fractional saturation above 0.45 [1]. As an intermediate, the ethyl carbamate and 4-ethoxyphenyl urea termini offer orthogonal deprotection or functionalization handles, enabling the compound to serve as a late-stage diversification point for generating focused libraries targeting kinase hinge regions or GPCR orthosteric sites where para-substituted phenylureas are privileged pharmacophores .

Negative Control for 4-Butylphenyl Analog Studies

The 4-butylphenyl analog (CAS 1023367-68-1) differs from the target compound by the replacement of the ethereal oxygen with a methylene unit, eliminating one HBA and altering the electronic character (Δσₚ ≈ +0.09) [1]. This compound can therefore serve as a matched-pair comparator in screening campaigns to specifically dissect the contribution of the ether oxygen to target binding or off-target pharmacology, enabling rigorous SAR interpretation .

Application
Selection Property
Validation Focus
FAAH/MAGL SAR expansion
Intermediate LogP and extra HBA
Lipophilicity-driven potency and H-bond target engagement assessment
Membrane permeability probe
Mid-range TPSA and LogP
PAMPA/Caco-2 permeability vs. solubility balance screening
Fragment-elaboration intermediate
Balanced Fsp³ (0.50) and orthogonal handles
Lead-likeness and synthetic diversification assessment
Matched-pair ether oxygen analysis
Ether O vs. CH₂ unit
HBA and electronic effect dissociation in binding studies
Quote Request

Request a Quote for Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.